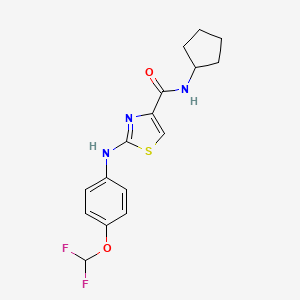

N-cyclopentyl-2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carboxamide

Description

Properties

IUPAC Name |

N-cyclopentyl-2-[4-(difluoromethoxy)anilino]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F2N3O2S/c17-15(18)23-12-7-5-11(6-8-12)20-16-21-13(9-24-16)14(22)19-10-3-1-2-4-10/h5-10,15H,1-4H2,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQCQFCLVLSYMAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CSC(=N2)NC3=CC=C(C=C3)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-cyclopentyl-2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carboxamide involves several steps, including the formation of the thiazole ring and the introduction of the difluoromethoxyphenyl and cyclopentyl groups. The synthetic routes typically involve the use of various reagents and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

N-cyclopentyl-2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carboxamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups under suitable conditions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. .

Scientific Research Applications

N-cyclopentyl-2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carboxamide has a wide range of scientific research applications, including:

Chemistry: It is used in the synthesis of various chemical compounds and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, leading to the modulation of various biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key Observations :

- Electron-Withdrawing Groups : The difluoromethoxy group in the target compound likely increases stability and membrane permeability compared to methoxy or sulfonamido groups .

- N-Substituents : The cyclopentyl group may offer a balance between hydrophobicity and conformational flexibility, contrasting with bulkier substituents (e.g., biphenyl in ) or polar groups (e.g., 4-fluorophenyl in ).

Comparison :

Physicochemical and Spectroscopic Properties

IR Spectroscopy :

Solubility :

- The difluoromethoxy group may reduce polarity compared to sulfonamides , while the cyclopentyl group increases hydrophobicity relative to pyridinyl analogs .

Biological Activity

N-cyclopentyl-2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carboxamide is a novel compound that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, including antiviral, antibacterial, and anticancer activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a thiazole ring, which is known for its diverse biological activities. The presence of the cyclopentyl group and the difluoromethoxy phenyl substituent may enhance its binding affinity to biological targets.

1. Antiviral Activity

Recent studies have highlighted the antiviral potential of thiazole derivatives. A related compound with a similar thiazole structure demonstrated significant antiviral activity against the PR8 influenza A strain, comparable to standard antiviral agents like oseltamivir and amantadine . this compound may exhibit similar properties due to its structural similarities.

2. Antibacterial Activity

Thiazole derivatives are recognized for their antibacterial properties. A study synthesized various aminothiazoles and assessed their activity against Escherichia coli and Bacillus subtilis, finding promising results . The compound's structural motifs suggest it could also possess significant antibacterial effects, potentially inhibiting bacterial growth through mechanisms similar to those observed in other thiazole derivatives.

3. Anticancer Activity

Thiazole-containing compounds have been extensively studied for their anticancer properties. For instance, certain aminothiazoles have shown cytotoxic effects on various cancer cell lines, including A549 lung cancer cells, with viability reductions observed . The specific activity of this compound against different cancer types remains to be fully elucidated but is a promising area for future research.

Case Study 1: Synthesis and Evaluation of Thiazole Derivatives

In a study focused on novel aminothiazoles, compounds were synthesized and evaluated for their biological activities. The compound with a 4-trifluoromethylphenyl substituent showed substantial antiviral activity, while others demonstrated antioxidant properties through DPPH scavenging assays . This highlights the potential of structurally similar compounds like this compound to exhibit multifaceted biological activities.

Case Study 2: QSAR Studies on Thiazoles

Quantitative structure–activity relationship (QSAR) studies have been conducted to predict the biological activities of thiazole derivatives. These studies indicate that modifications in the thiazole ring can significantly influence bioactivity, suggesting that this compound could be optimized for enhanced therapeutic effects .

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.